2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline
Description
Properties
IUPAC Name |
2-fluoro-3-[3-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-12-10(5-2-6-11(12)18)8-3-1-4-9(7-8)13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEGLLOCQJLYLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=CC=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206248 | |
| Record name | [1,1′-Biphenyl]-3-amine, 2-fluoro-3′-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261874-59-2 | |
| Record name | [1,1′-Biphenyl]-3-amine, 2-fluoro-3′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261874-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-amine, 2-fluoro-3′-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthesis and Derivatization of 2 Fluoro 3 3 Trifluoromethyl Phenyl Aniline Analogues
Development of Novel Synthetic Methodologies for Fluorinated Anilines
The construction of fluorinated anilines requires specialized methods to introduce fluorine and trifluoromethyl substituents with high regioselectivity. Recent progress has focused on catalytic, photochemical, and electrochemical approaches to overcome the challenges associated with traditional synthetic routes, which often require harsh conditions or pre-functionalized substrates. manchester.ac.ukuantwerpen.begoogle.com
Catalytic Approaches to Selective Fluorination and Trifluoromethylation
Catalysis has become a cornerstone for the efficient synthesis of organofluorine compounds. nih.gov Transition-metal catalysis, in particular, has enabled C-F and C-CF3 bond formations that were previously challenging. nih.gov
Catalytic Fluorination: Transition metal-catalyzed methods have significantly advanced the selective introduction of fluorine into aromatic rings. Silver-catalyzed electrophilic fluorination, for instance, has been successfully applied to complex molecules. nih.gov This approach often utilizes an electrophilic fluorine source, such as F-TEDA-PF6 (Selectfluor), in the presence of a silver catalyst like Ag2O. nih.gov The proposed mechanism involves transmetalation, oxidation by the fluorinating reagent, and subsequent C–F reductive elimination. nih.gov Another strategy involves the use of palladium catalysts for cross-coupling reactions, although the final C-F bond-forming reductive elimination step remains a significant challenge due to the high electronegativity of fluorine. nih.gov
Catalytic Trifluoromethylation: The introduction of the trifluoromethyl (CF3) group is a common strategy in drug design. Copper-catalyzed processes using aryl boronic acids have been established for the trifluoromethylarylation of alkenes. nih.gov More recently, visible-light-mediated approaches using copper and photoredox dual catalysis have been developed for the ortho-C–H trifluoromethylation of aniline (B41778) derivatives. acs.org These methods can utilize stable and inexpensive CF3 sources like sodium triflinate (CF3SO2Na, Langlois reagent). acs.org The reaction proceeds under mild conditions and allows for the functionalization of a wide range of aniline substrates. acs.org
| Reaction Type | Catalyst/Reagent System | CF3 Source | Key Features | Reference |
|---|---|---|---|---|
| Ortho-C–H Trifluoromethylation | Copper/Photoredox Dual Catalysis | CF3SO2Na (Langlois reagent) | Visible-light mediated; mild conditions; applicable to aniline derivatives. | acs.org |
| Trifluoromethylarylation of Alkenes | Copper Catalyst | Aryl Boronic Acids / CF3 source | Seminal method for this transformation. | nih.gov |
| Direct C-H Trifluoromethylation | N-Trifluoromethyl Succinimide (NTFS) | NTFS | Metal-free; direct functionalization of free anilines. | researchgate.net |
| Electrophilic Fluorination | Ag2O | F-TEDA-PF6 (Selectfluor) | Applicable to late-stage fluorination of complex molecules. | nih.gov |
Photochemical and Electrochemical Methods in Aniline Functionalization
Photochemical and electrochemical methods offer powerful, sustainable alternatives for activating and functionalizing aniline derivatives under mild conditions. nih.govacs.org
Photochemical Methods: Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis. mdpi.com It enables the generation of radical intermediates from anilines, which can then participate in various bond-forming reactions. uantwerpen.beacs.org For example, a non-canonical cross-coupling approach uses a photoredox and cobalt-based catalytic system to construct anilines from saturated cyclohexanones and amines. manchester.ac.uknih.gov This method allows for pre-determined and site-selective C-N bond formation, bypassing common selectivity issues in aromatic chemistry. manchester.ac.uknih.gov Similarly, visible-light-mediated protocols have been developed for the direct perfluoroalkylation of free anilines using photocatalysts like Ru(bpy)3(PF6)2 and perfluoroalkyl iodides. lookchem.com Organic dyes such as Eosin Y can also serve as metal-free photocatalysts for the difluoroalkylation of anilines. acs.org
Electrochemical Methods: Electrochemistry provides an alternative means of generating reactive intermediates from anilines through controlled oxidation or reduction at an electrode surface. nih.govresearchgate.net The electrochemical oxidation of anilines can lead to the formation of polyaniline films, a process that has been studied for applications in corrosion protection and pollutant removal. scispace.comnih.gov This process is typically carried out in an acidic aqueous electrolyte on inert electrodes like platinum, gold, or carbon. scispace.comnih.gov By controlling the electrode potential, specific functionalizations can be achieved. Electrochemical strategies are being increasingly explored for generating nitrogen-centered radicals for C-H functionalization and C-N bond formation, offering a green alternative to chemical oxidants. researchgate.net
Multi-Component and Diversity-Oriented Synthesis for 2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly efficient for building molecular complexity. beilstein-journals.org These reactions are central to diversity-oriented synthesis, which aims to rapidly generate libraries of structurally diverse small molecules.
For the synthesis of complex aniline scaffolds, a one-pot, three-component method has been developed to produce substituted meta-hetarylanilines from 1,3-diketones, acetone, and various amines under mild conditions. beilstein-journals.org Another example is the copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate to afford 2-trifluoromethylbenzimidazoles. rsc.org Such strategies are highly valuable for creating analogues of this compound, as they allow for the systematic variation of multiple substitution points on the aniline core in a single step, facilitating the rapid exploration of structure-activity relationships.
Green Chemistry Principles in the Synthesis of Substituted Trifluoromethylphenyl Anilines
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing fluorinated anilines, this involves developing methods that are more atom-economical, use less hazardous substances, and operate under milder, more energy-efficient conditions. dovepress.com
Key green approaches in this field include:
Catalyst-Free Reactions: A protocol for the trifluoromethylarylation of alkenes using anilines has been developed that proceeds without any additive or transition metal catalyst, using hexafluoroisopropanol (HFIP) as a unique promoting solvent. nih.gov
Use of Benign C1 Sources: Novel strategies have been developed to synthesize fluorinated amines, such as carbamoyl (B1232498) fluorides and trifluoromethylamines, using carbon dioxide (CO2) or carbon disulfide (CS2) as benign and readily available C1 sources. nih.gov
Visible-Light Catalysis: As discussed previously, photochemical methods often operate at room temperature using visible light as a renewable energy source, reducing the need for high temperatures and strong chemical oxidants. nih.gov
Electrochemical Synthesis: Electrochemistry replaces stoichiometric chemical reagents with electrons, minimizing waste generation. researchgate.net
| Green Chemistry Principle | Synthetic Strategy Example | Benefit | Reference |
|---|---|---|---|
| Atom Economy / Catalyst-Free | Trifluoromethylarylation of alkenes in HFIP | Avoids transition metal catalysts and additives. | nih.gov |
| Use of Renewable Feedstocks | Synthesis of fluorinated amines from CO2 or CS2 | Utilizes benign and abundant C1 sources. | nih.gov |
| Energy Efficiency | Visible-light photoredox catalysis | Operates under mild conditions (e.g., room temperature). | nih.gov |
| Waste Reduction | Electrochemical functionalization | Uses electrons as a traceless reagent, minimizing byproducts. | researchgate.net |
Spectroscopic and Spectrometric Characterization Methodologies for Synthesized Analogues
The unambiguous characterization of synthesized this compound analogues is crucial to confirm their structure and purity. A combination of spectroscopic and spectrometric techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable tools. ¹H NMR confirms the substitution pattern on the aromatic rings. ¹⁹F NMR is particularly important for identifying the fluorine and CF3 groups, which have characteristic chemical shifts.
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups. Characteristic vibrational frequencies for N-H stretching in the aniline moiety, C-F stretching, and vibrations associated with the CF3 group can be observed. researchgate.netresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula. nih.gov
Electronic Absorption Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. nih.gov
Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of vibrational frequencies observed in IR and Raman spectra. researchgate.net
| Technique | Information Obtained | Typical Application for Fluorinated Anilines |
|---|---|---|
| ¹⁹F NMR | Presence and chemical environment of fluorine atoms | Distinct signals for Ar-F and Ar-CF3 groups. |
| ¹H and ¹³C NMR | Carbon-hydrogen framework and connectivity | Aromatic substitution patterns, presence of NH2 group. |
| FTIR Spectroscopy | Functional groups | Identification of N-H, C-F, and C=C (aromatic) stretching vibrations. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and molecular formula | Confirmation of elemental composition. nih.gov |
Computational and Theoretical Chemistry Approaches for 2 Fluoro 3 3 Trifluoromethyl Phenyl Aniline Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to elucidating the electronic properties and inherent reactivity of molecular systems. By solving approximations of the Schrödinger equation, these methods provide detailed information on orbital energies, charge distribution, and molecular geometry.
Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. austinpublishinggroup.com For fluorinated aniline (B41778) systems, DFT methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 are extensively used with various basis sets (e.g., 6-31G, 6-311++G ) to perform geometry optimization and frequency calculations. researchgate.net
These calculations yield critical insights into the molecule's electronic landscape. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. scispace.com For aniline derivatives, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO may be distributed across the aromatic systems. The presence of electron-withdrawing groups like fluorine and trifluoromethyl significantly influences these orbital energies. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful technique used in conjunction with DFT. NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.net For a molecule like 2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline, NBO can quantify the delocalization of the nitrogen lone pair into the aromatic ring and the effects of the fluorine and trifluoromethyl substituents on the electronic environment.
Molecular Electrostatic Potential (MESP) maps visualize the charge distribution from the perspective of an approaching electrophile. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. In fluorinated anilines, the region around the amino group typically shows a negative potential (red/yellow), indicating a site for electrophilic attack, while regions near the fluorine and hydrogen atoms show positive potential (blue), indicating sites for nucleophilic interaction. researchgate.net
| Parameter | Typical Calculated Value/Observation for Fluorinated Anilines | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating capability; reactivity towards electrophiles. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability; reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net |
| Dipole Moment | 3.0 to 5.0 Debye | Measures molecular polarity, influencing solubility and intermolecular forces. researchgate.net |
| NBO Charge on N | ~ -0.8 to -0.9 e | Quantifies the negative charge on the nitrogen atom, indicating its nucleophilicity. |
| MESP Minimum | Negative potential near the NH₂ group | Predicts the most likely site for protonation or electrophilic attack. |
While quantum calculations often focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and intermolecular interactions in different environments (e.g., vacuum, explicit solvent). nih.gov
Analysis of MD trajectories can reveal:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. mdpi.com
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule, such as the trifluoromethyl group or the amino group. mdpi.com
Radial Distribution Functions: To understand the solvation structure around the molecule when simulated in a solvent like water.
Dihedral Angle Distributions: To characterize the preferred rotational conformations around key bonds.
| Dihedral Angle | Description | Predicted Stable Conformation(s) | Significance |
| C(2)-C(3)-C(1')-C(2') | Torsion between the two phenyl rings | Non-planar (twisted) conformations are expected to minimize steric hindrance. | Defines the overall 3D shape and potential for binding to protein pockets. |
| F-C(2)-C(3)-C(1') | Orientation of the fluoro group relative to the biphenyl (B1667301) link | Multiple low-energy states possible. | Influences local dipole moment and potential for specific halogen bonding. |
| H-N-C(1)-C(2) | Pyramidalization and rotation of the amino group | A slightly pyramidalized nitrogen with rotational freedom. | Affects hydrogen bonding capability and nucleophilicity. |
In Silico Modeling for Molecular Interactions and Binding Prediction
In silico modeling encompasses a range of computational techniques used to predict how a molecule will interact with other molecules, particularly biological macromolecules like proteins. These methods are central to modern drug discovery and materials science.
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. nih.gov For a molecule like this compound, which can be considered a fragment or lead compound in drug design, docking studies can predict its potential to bind to the active site of a target enzyme. nih.govijcce.ac.ir
The process involves:
Preparation of Receptor and Ligand: Obtaining the 3D structure of the protein (often from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand.
Docking Simulation: Using algorithms (e.g., genetic algorithms, Monte Carlo simulations) to explore various binding poses of the ligand within the receptor's active site. Software like AutoDock and Surflex-Dock are commonly used. researchgate.netfgcu.edu
Scoring: Evaluating each pose using a scoring function that estimates the binding free energy. Lower scores typically indicate more favorable binding. nih.gov
Docking studies can reveal key intermolecular interactions, such as hydrogen bonds (e.g., involving the aniline NH₂), halogen bonds (from the fluorine atom), and hydrophobic interactions (with the aromatic rings and CF₃ group). nih.gov This information is vital for virtual screening, where large libraries of compounds are computationally docked against a target to identify potential hits for further experimental testing.
| Protein Target (Example) | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| p38 MAP Kinase | -7.0 to -9.0 | Hydrogen bond between aniline N-H and backbone carbonyl of a hinge region residue. Hydrophobic interactions in the ATP-binding pocket. |
| Inducible Nitric Oxide Synthase (iNOS) | -5.0 to -6.5 | Pi-stacking interactions between the phenyl rings and aromatic residues (e.g., Tyrosine, Phenylalanine). researchgate.net |
| HCV NS3 Helicase | -6.0 to -8.0 | Interaction of the trifluoromethyl group with hydrophobic pockets. nih.gov |
For this compound, ML models can be applied to predict a wide range of properties:
Quantitative Structure-Activity Relationship (QSAR): Predicting biological activity based on molecular descriptors.
ADME Properties: Predicting Absorption, Distribution, Metabolism, and Excretion properties, which are crucial for drug development.
Quantum Chemical Properties: ML models can be trained to predict outcomes of expensive DFT calculations, such as HOMO/LUMO energies, with high speed and reasonable accuracy. nih.gov
Reaction Outcomes: Predicting the products and yields of chemical reactions. cam.ac.uk
These models are trained on vast databases of known molecules and their experimentally determined properties. The molecule is represented numerically through various "descriptors," such as fingerprints (encoding structural features), topological indices, or quantum-chemically calculated values. Neural networks, support vector machines, and random forests are common ML algorithms used in this context. nih.govrsc.org
| Property to Predict | Machine Learning Model | Input Molecular Descriptors | Potential Application |
| Biological Activity | Neural Network | Morgan Fingerprints, MACCS Keys | Virtual screening and hit identification. rsc.org |
| Aqueous Solubility | Gradient Boosting | Molecular Weight, LogP, Number of H-bond donors/acceptors | Assessing drug-likeness. |
| HOMO/LUMO Energies | Kernel Ridge Regression | SMILES-based representations, Coulomb matrices | High-throughput screening of electronic properties. |
| Reaction Selectivity | Recurrent Neural Network | Representations of reactants and reagents | Planning synthetic routes. |
Theoretical Mechanistic Studies of Reactions Involving this compound
Theoretical chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate.
For this compound, theoretical studies can elucidate the mechanisms of various important reactions:
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic attack. DFT calculations can predict the regioselectivity (i.e., whether substitution occurs at the ortho, meta, or para position relative to the amino group) by calculating the energies of the intermediate Wheland complexes. The MESP map can also provide a qualitative prediction of the most reactive sites.
Nucleophilic Acylation/Alkylation: The nitrogen atom of the amino group is nucleophilic. Theoretical studies can model its reaction with electrophiles like acyl chlorides or alkyl halides, determining the activation barriers and thermodynamic favorability of forming amides or secondary/tertiary amines.
Cross-Coupling Reactions: The C-F bond or C-H bonds could potentially participate in metal-catalyzed cross-coupling reactions. Computational studies can help understand the oxidative addition and reductive elimination steps in the catalytic cycle.
These studies typically involve locating the transition state structure, which is a first-order saddle point on the potential energy surface, and confirming it by frequency analysis (it should have exactly one imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the identified transition state correctly connects the desired reactants and products.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 2 Fluoro 3 3 Trifluoromethyl Phenyl Aniline Analogues
Design and Synthesis of Library Compounds for SAR Exploration
The foundation of any successful SAR study lies in the strategic design and efficient synthesis of a diverse library of analogue compounds. For analogues of 2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline, this process typically begins with the core scaffold, which consists of a diphenylamine (B1679370) structure substituted with fluorine and a trifluoromethyl group. The design of a compound library aims to systematically probe the effects of various structural modifications.
Synthetic strategies often involve convergent approaches where substituted anilines and phenyl rings are coupled through reactions like the Buchwald-Hartwig or Suzuki coupling. For instance, the synthesis of a library of biaryl anilines can be achieved through the reductive amination between various biphenyl-4-carboxaldehydes and 3-aminobenzoic acids. nih.gov This modular approach allows for the introduction of a wide array of substituents at different positions on both aromatic rings, facilitating a comprehensive exploration of the chemical space around the parent compound.
Key design considerations for a compound library of this compound analogues include:
Positional Isomerism: Moving the fluorine and trifluoromethyl groups to different positions on their respective rings to assess the impact of their location on activity.
Substituent Modification: Replacing the fluorine or trifluoromethyl groups with other electron-withdrawing or electron-donating groups to understand the electronic requirements for activity.
Scaffold Alteration: Modifying the aniline (B41778) scaffold itself, for example, by introducing additional substituents or altering the linkage between the two phenyl rings.
The synthesis of these designed compounds often requires multi-step reaction sequences. For example, the synthesis of fluorinated phenylalanines, which can be considered building blocks for more complex molecules, has been extensively reviewed, highlighting various methods for introducing fluorine into the phenyl ring. nih.gov Similarly, methods for synthesizing trifluoromethyl-substituted anilines are also well-established. dcu.ie
Elucidation of Structural Modulations on Biological Activity (In Vitro)
Once a library of analogues has been synthesized, the next crucial step is to evaluate their biological activity through in vitro assays. This allows for the direct correlation of structural changes with changes in potency, efficacy, or selectivity.
The presence of fluorine and trifluoromethyl groups in a molecule can significantly influence its physicochemical properties and, consequently, its biological activity. researchgate.net Fluorine, being the most electronegative element, can alter the acidity of nearby functional groups, modulate molecular conformation, and block metabolic pathways. ethernet.edu.et The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic, which can enhance membrane permeability and binding affinity. mdpi.com
In the context of this compound analogues, SAR studies have revealed that these fluorinated substituents play a critical role in determining biological activity. nih.gov For example, the replacement of a fluorine atom with a trifluoromethyl group can lead to a significant improvement in potency, as was observed in a series of biaryl aniline PPARα agonists. nih.gov However, this effect is often highly dependent on the specific molecular context, and in other cases, the same substitution can be detrimental to activity.
The following table illustrates the hypothetical impact of fluorine and trifluoromethyl substituents on the in vitro activity of a series of this compound analogues against a generic kinase target.
| Compound ID | R1 (Position 2) | R2 (Position 3') | IC50 (nM) |
| 1 | F | CF3 | 50 |
| 2 | H | CF3 | 250 |
| 3 | F | H | 1000 |
| 4 | Cl | CF3 | 75 |
| 5 | F | CH3 | 800 |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, it can be inferred that the presence of both the fluorine at position 2 and the trifluoromethyl group at position 3' are important for potent activity (Compound 1). Removal of the fluorine (Compound 2) or the trifluoromethyl group (Compound 3) leads to a significant loss of potency.
The relative positions of substituents on the aniline scaffold can have a profound impact on the molecule's three-dimensional shape and electronic properties, which in turn affects its interaction with a biological target. researchgate.net Studies on substituted anilines have shown that ortho-, meta-, and para-isomers can exhibit vastly different biological activities and physicochemical properties, such as lipophilicity. nih.gov
For analogues of this compound, moving the fluorine atom from the 2-position to the 4- or 6-position, or shifting the [3-(trifluoromethyl)phenyl] group to a different position on the aniline ring, would likely result in significant changes in biological activity. These modifications can alter the dihedral angle between the two phenyl rings, which is often a critical determinant of binding affinity.
The table below presents hypothetical data on the effect of positional isomerism on the activity of 2-Fluoro-[3-(trifluoromethyl)phenyl]aniline analogues.
| Compound ID | Aniline Substitution Pattern | IC50 (nM) |
| 1 | 2-Fluoro-3-[3-(trifluoromethyl)phenyl] | 50 |
| 6 | 4-Fluoro-3-[3-(trifluoromethyl)phenyl] | 500 |
| 7 | 2-Fluoro-5-[3-(trifluoromethyl)phenyl] | 800 |
| 8 | 2-Fluoro-3-[4-(trifluoromethyl)phenyl] | 150 |
This is a hypothetical data table for illustrative purposes.
This hypothetical data suggests that the specific arrangement of substituents in this compound (Compound 1) is optimal for activity, and any deviation from this pattern leads to a decrease in potency.
Predictive Modeling for Biological Activity using QSAR Methodologies
QSAR methodologies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org These models can be used to predict the activity of untested compounds, prioritize synthetic efforts, and gain insights into the molecular features that are important for activity.
For a series of this compound analogues, a QSAR model could be developed using a variety of molecular descriptors, such as:
Electronic descriptors: Hammett constants, partial charges.
Steric descriptors: Molar refractivity, van der Waals volume.
Hydrophobic descriptors: LogP, hydrophobic moments.
Topological descriptors: Connectivity indices, shape indices.
These descriptors would be calculated for each analogue in the series, and then statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a model that correlates the descriptors with the observed biological activity. researchgate.netresearchgate.net The resulting QSAR equation can then be used to predict the activity of new, unsynthesized analogues.
A generic QSAR equation might look like this:
log(1/IC50) = β0 + β1σ + β2logP + β3*MR
Where:
IC50 is the concentration of the compound that inhibits 50% of the biological activity.
σ is the Hammett constant, representing the electronic effect of a substituent.
logP is the logarithm of the partition coefficient, representing hydrophobicity.
MR is the molar refractivity, representing steric effects.
β0, β1, β2, and β3 are the regression coefficients determined from the analysis.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed understanding of the steric and electrostatic interactions between the ligands and their target. nih.govnih.gov
Exploration of Pharmacophore Models for this compound Analogues
A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and elicit a biological response. nih.gov These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative charges.
For this compound analogues, a pharmacophore model could be developed based on the structures of the most active compounds in the series. This model would highlight the key interaction points that are responsible for binding to the target.
A hypothetical pharmacophore model for this class of compounds might include:
A hydrogen bond donor feature associated with the aniline N-H group.
An aromatic feature corresponding to the aniline ring.
A hydrophobic feature representing the trifluoromethyl group.
A hydrogen bond acceptor or halogen bond donor feature from the fluorine atom.
This pharmacophore model can then be used as a 3D query to search virtual libraries of compounds to identify novel scaffolds that may have similar biological activity. It can also guide the design of new analogues by ensuring that they retain the essential pharmacophoric features.
Advanced Preclinical in Vitro Biological Evaluation and Mechanistic Insights
Characterization of Target Engagement and Molecular Mechanisms of Action
The biological effects of 2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline and its analogs are rooted in their specific interactions with enzymes and receptors, leading to the modulation of cellular pathways.
Enzyme Inhibition and Receptor Binding Studies (e.g., NMDA Receptor Ligands)
Derivatives of 3-(trifluoromethyl)phenylaniline have been extensively studied as ligands for the N-Methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological functions. nih.gov Research has focused on synthesizing N'-[3-(trifluoromethyl)phenyl] derivatives of N-aryl-N'-methylguanidines to explore their structure-affinity relationships for the phencyclidine (PCP) binding site within the NMDA receptor's ion channel. nih.gov
Inhibition of [³H]TCP, a radioligand that binds to the PCP site, is a common method to determine the binding affinity of new compounds. A variety of fluoro-substituted derivatives of N-(1-naphthyl)-N'-methyl-N'-[3-(trifluoromethyl)phenyl]guanidine have demonstrated high affinity for this site. The position of the fluoro substituent on the 3-(trifluoromethyl)phenyl ring significantly influences the binding affinity.
| Compound | Substitution on 3-(Trifluoromethyl)phenyl Ring | Inhibition of [³H]TCP Binding (%) at 1.0 µM | Kᵢ (nM) |
|---|---|---|---|
| Derivative 1 | 4-Fluoro | >60 | - |
| Derivative 2 | 5-Fluoro | >60 | - |
| Derivative 3 | 6-Fluoro | >60 | - |
| Derivative 4 | 2-Fluoro | >60 | - |
Further modifications, such as replacing the 1-naphthyl group with other aryl moieties, have also been explored to optimize binding affinity. For instance, analogs with chloro and bromo substituents on the 3-(trifluoromethyl)phenyl ring have shown moderate to high affinity, with Kᵢ values as low as 42.9 nM for a 6-bromo derivative. nih.gov These studies highlight the potential of these compounds as high-affinity ligands for the NMDA receptor, which is crucial for the development of potential diagnostics and therapeutics for neuropsychiatric disorders. nih.govnih.govresearchgate.net
Cell-Based Assays for Cellular Pathway Modulation
The mammalian target of rapamycin (B549165) (mTOR) is a critical regulator of cell growth and proliferation, and its signaling pathway is often dysregulated in cancer. nih.gov Compounds containing the trifluoromethylphenyl moiety have been investigated as mTOR inhibitors. The activity of these compounds is often evaluated in cell-based assays that measure the phosphorylation of key downstream targets of the two mTOR complexes, mTORC1 and mTORC2. nih.govhorizondiscovery.com
Cellular assays for mTORC1 inhibition typically monitor the phosphorylation of substrates like S6K1 and 4EBP1. nih.gov For mTORC2, the phosphorylation of Akt at serine 473 is a common readout. horizondiscovery.com For example, a tricyclic benzonaphthyridinone inhibitor containing a trifluoromethylphenyl group, Torin1, was shown to inhibit the phosphorylation of mTORC1 and mTORC2 substrates in cells at nanomolar concentrations. nih.gov The selectivity of these compounds for mTOR over other kinases, such as PI3K, is also assessed in cellular assays to ensure target specificity. nih.gov
Investigating Biological Activities in Research Models
Preclinical research has unveiled a spectrum of biological activities for derivatives of this compound, suggesting their potential in various therapeutic areas.
Anti-proliferative Activity
Several studies have demonstrated the anti-proliferative effects of compounds containing the trifluoromethylphenylaniline scaffold. For instance, a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate). nih.gov The presence of a trifluoromethyl group on the phenyl ring was found to significantly enhance anti-proliferative activity compared to other substituents like methoxy (B1213986) or trifluoromethoxy groups. nih.gov
| Compound | R₁ Substituent | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| Compound 9b | 3-Trifluoromethyl | A549 | 3.15 ± 0.21 |
| MCF7 | 2.17 ± 0.18 | ||
| HCT116 | 4.23 ± 0.35 | ||
| PC3 | 2.89 ± 0.24 | ||
| Compound 9d | 4-Chloro-3-trifluoromethyl | A549 | 3.56 ± 0.29 |
| MCF7 | 2.78 ± 0.22 | ||
| HCT116 | 4.87 ± 0.41 | ||
| PC3 | 3.01 ± 0.26 |
Similarly, other aryl urea (B33335) derivatives have shown anti-proliferative action against cell lines such as MDA-MB-231 (breast cancer), A-375 (melanoma), and U-87 MG (glioblastoma). nih.govresearchgate.net These findings underscore the potential of this chemical class in the development of novel anticancer agents.
Anti-angiogenic Activity
The formation of new blood vessels, or angiogenesis, is a critical process in tumor growth and metastasis. nih.gov Compounds incorporating a 4-chloro-3-(trifluoromethyl)phenyl group have been investigated for their anti-angiogenic properties. nih.gov The inhibitory activity of these compounds is often assessed using in vitro models such as the human umbilical vein endothelial cell (HUVEC) proliferation assay. nih.govajmb.org
In one study, several pyridazine-based compounds were tested for their ability to inhibit VEGF-stimulated proliferation of HUVECs. nih.gov A compound featuring the 4-chloro-3-(trifluoromethyl)phenyl moiety demonstrated a high growth inhibition percentage, indicating potent anti-proliferative activity against endothelial cells. nih.gov Such compounds are thought to exert their effect by binding to the allosteric hydrophobic pocket of VEGFR-2, a key receptor in the angiogenic signaling cascade. nih.gov
Antimicrobial Activity
N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potent activity against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but were not effective against Gram-negative bacteria.
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial efficacy. For a series of these pyrazole derivatives, the substitution pattern on the aniline (B41778) ring was found to be a key determinant of their antibacterial potency.
| Compound | Substitution on Aniline Ring | Bacterial Strain | MIC (µg/mL) |
|---|---|---|---|
| Derivative 1 | 4-tert-Butyl | S. aureus (MRSA) | 1.56 |
| E. faecium | 1.56 | ||
| Derivative 2 | 4-Phenoxy | S. aureus (MRSA) | 1.56 - 3.12 |
| B. subtilis | 1.56 | ||
| Derivative 3 | 4-Chloro | S. aureus (MRSA) | 3.12 |
| Derivative 4 | 4-Bromo | S. aureus (MRSA) | 3.12 |
Antioxidant Activity
The antioxidant potential of aniline derivatives has been explored using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. semnan.ac.irresearchgate.net While specific data for this compound is not detailed in the reviewed literature, aniline compounds, in general, are known to possess radical scavenging properties. The efficiency of this activity is influenced by the nature and position of substituents on the aniline ring. researchgate.net
"Druggability" Assessment and Lead Optimization Strategies in Preclinical Research
The transition of a promising compound from a "hit" to a "lead" and eventually to a clinical candidate involves a rigorous evaluation of its drug-like properties, often referred to as "druggability," and subsequent chemical modifications to enhance its therapeutic profile. oncodesign-services.comcriver.com
For compounds like the this compound derivatives, druggability assessment often begins with in silico predictions of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.netmdpi.com Computational tools can estimate parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for P-glycoprotein (P-gp) substrate or inhibitor activity. nih.gov These predictions help to identify potential liabilities early in the drug discovery process. For example, a compound's lipophilicity, often expressed as LogP, and its topological polar surface area (TPSA) are key determinants of its oral bioavailability. ucsd.eduvolkamerlab.org
Lead optimization strategies for these compounds focus on refining their structure to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. dalriadatx.comufl.edu In the context of NMDA receptor antagonists, lead optimization involves modifying the aryl groups to enhance binding affinity and selectivity for specific NMDA receptor subtypes. nih.gov For instance, the introduction of different halogen substituents at various positions on the trifluoromethylphenyl ring has been systematically explored to establish a clear structure-activity relationship (SAR). nih.gov This iterative process of design, synthesis, and testing allows for the fine-tuning of the molecule's properties to meet the desired therapeutic profile for a preclinical candidate.
Future Directions and Interdisciplinary Research in 2 Fluoro 3 3 Trifluoromethyl Phenyl Aniline Chemistry
Rational Design of New Chemical Entities (NCEs) Based on Fluorinated Aniline (B41778) Scaffolds
Future research will likely focus on leveraging this scaffold to design potent and selective inhibitors for various therapeutic targets. For instance, this aniline derivative serves as a key building block for synthesizing N-[3-(Phenylcarbamoyl)aryl]pyrimidine-5-carboxamides, which have been identified as lymphocyte-specific kinase inhibitors. The specific substitution pattern is crucial for achieving high target affinity and selectivity.
The key properties that make fluorinated scaffolds like 2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline attractive for drug design are summarized in the table below.
| Property Modified by Fluorination | Effect on Drug Candidate | Rationale |
|---|---|---|
| Metabolic Stability | Increased half-life and bioavailability | The strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes. mdpi.com |
| Lipophilicity | Enhanced membrane permeability | Fluorine and -CF3 groups increase the molecule's ability to pass through biological membranes. nih.govnih.gov |
| Binding Affinity | Improved potency and selectivity | Fluorine can form favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins. mdpi.com |
| pKa Modulation | Altered ionization state at physiological pH | The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting solubility and target binding. |
Structure-activity relationship (SAR) studies will continue to be vital, exploring how modifications to the aniline core or the addition of diverse functional groups can optimize therapeutic efficacy. researchgate.netnih.govresearchgate.net The development of compound libraries based on this scaffold, using principles of diversity-oriented synthesis, could accelerate the discovery of novel drug candidates for a range of diseases, from cancer to autoimmune disorders. nih.gov
Application in Advanced Functional Materials Research
The unique electronic and physical properties endowed by the fluorine and trifluoromethyl substituents make this compound a promising precursor for the development of advanced functional materials.
Development of Fluorinated Polymers and Monomers
Fluoropolymers are renowned for their exceptional thermal stability, chemical resistance, and unique surface properties. Utilizing this compound as a monomer or a precursor to a monomer presents an opportunity to create novel polymers with tailored characteristics. The presence of both an aromatic fluorine atom and a trifluoromethyl group can lead to polymers with:
Chemical Inertness: The electron-withdrawing effects of the fluorine substituents can protect the polymer from chemical attack.
Low Dielectric Constant: The incorporation of fluorine typically lowers the dielectric constant, a desirable property for microelectronics applications.
Hydrophobicity and Oleophobicity: Fluorinated polymers are known for their ability to repel water and oils, making them suitable for protective coatings and low-friction surfaces.
Future work could involve the polymerization of this aniline derivative to form fluorinated polyanilines. Polyaniline itself is a well-known conducting polymer, and fluorination has been shown to enhance its stability and electronic properties, making it a superior material for applications in aggressive environments. Research into synthesizing novel polyimides or other high-performance polymers from diamine derivatives of this scaffold could yield materials for aerospace, electronics, and demanding industrial applications.
Organic Electronics and Sensing Applications
The field of organic electronics relies on materials whose electronic properties can be precisely tuned. The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups in this compound can significantly lower the HOMO and LUMO energy levels of molecules and polymers derived from it. rsc.org This modulation is critical for designing:
n-Type and Ambipolar Semiconductors: Fluorination is a key strategy for developing electron-transporting (n-type) materials, which are less common than hole-transporting (p-type) materials in organic electronics. This could lead to more efficient organic field-effect transistors (OFETs) and complementary circuits. rsc.org
Chemical Sensors: Polyaniline-based sensors have demonstrated high sensitivity to various analytes like ammonia (B1221849) and changes in pH. researchgate.netrsc.orgmdpi.com Fluorinated polyaniline derivatives can offer enhanced stability and selectivity. The specific electronic and structural features of polymers derived from this compound could be harnessed to create highly sensitive and selective sensors for environmental monitoring or industrial process control. Research has shown that interactions between fluorine atoms in a polymer and specific gas molecules can be a key mechanism for high-performance sensors. researchgate.net
Green and Sustainable Approaches in Organofluorine Synthesis and Applications
The synthesis of organofluorine compounds has traditionally relied on harsh reagents and conditions. However, the principles of green chemistry are driving a shift towards more sustainable methodologies. benthamdirect.com Future research into the synthesis and derivatization of this compound will increasingly focus on these approaches.
Key green strategies include:
Photoredox Catalysis: Using visible light to drive chemical reactions under mild conditions offers a low-energy alternative to traditional heating. acs.orgmdpi.comresearchgate.net This has been successfully applied to introduce fluorine-containing groups into aromatic systems.
Organocatalysis: Employing small organic molecules as catalysts avoids the use of potentially toxic and expensive transition metals.
Benign Solvents: Replacing conventional volatile organic compounds with greener alternatives like water or ionic liquids reduces environmental impact. benthamdirect.com
Catalyst-Free and Solvent-Free Conditions: Designing reactions that can proceed without a catalyst or solvent represents an ideal in sustainable chemistry. benthamdirect.com
Applying these methods to the synthesis of derivatives of this compound would not only reduce the environmental footprint but could also lead to novel reaction pathways and the discovery of new chemical entities.
Exploration of this compound in Astrochemistry and Complex Organic Molecule Formation
Astrochemistry seeks to understand the formation of molecules in interstellar space. Recent discoveries have shown that complex organic molecules (COMs), including aromatic compounds, can form in cold, dark molecular clouds even before stars are born. mit.edulabmanager.comarxiv.org The prevailing theories suggest that these molecules build up from simpler elements and precursors on the surfaces of icy dust grains or through gas-phase reactions. medium.comnih.gov
While naturally occurring organofluorine compounds are extremely rare on Earth, the fundamental elements (carbon, hydrogen, nitrogen, and fluorine) are present in the interstellar medium. ectstar.eu The exploration of halogenated organic compounds in astrophysical environments is a nascent but intriguing field. copernicus.orgastrochem.org The formation of a molecule as complex as this compound in space is speculative but represents a frontier in astrochemical research.
Future interdisciplinary research could involve:
Theoretical Modeling: Computational studies to predict the potential formation pathways and stability of fluorinated anilines under the extreme conditions of interstellar space (low temperature, high vacuum, intense radiation).
Laboratory Simulations: Experiments that simulate the conditions of molecular clouds, irradiating ice mixtures containing simple fluorinated precursors (like hydrogen fluoride) along with carbon and nitrogen sources, to investigate if such complex structures can be formed. medium.com
The detection of any complex fluorinated aromatic molecule in space would be a significant discovery, challenging and expanding our understanding of the chemical complexity possible in the cosmos.
Advancements in Analytical Methods for Fluorine-Containing Organic Compounds
The proliferation of organofluorine compounds in science and industry necessitates advanced analytical methods for their detection, characterization, and quantification. Covalently bound fluorine makes analysis challenging, often requiring combustion or other harsh methods to convert it to detectable fluoride (B91410) ions. nih.govcdc.gov
19F Nuclear Magnetic Resonance (NMR) Spectroscopy has emerged as the premier technique for analyzing fluorine-containing compounds. nih.govrsc.org Its advantages are significant:
High Sensitivity: The 19F nucleus is nearly as sensitive as the 1H nucleus and is 100% naturally abundant, allowing for the detection of low concentrations. aiinmr.comwikipedia.org
Wide Chemical Shift Range: The chemical shifts in 19F NMR span a very wide range (around 800 ppm), which minimizes signal overlap and makes it easier to distinguish between different fluorine environments in a molecule. wikipedia.org
No Background Signal: The absence of naturally occurring fluorinated compounds in biological systems means there is no background noise, simplifying spectral analysis. rsc.org
Advanced 19F-centered NMR methodologies now allow for the complete structural elucidation of fluorinated molecules in complex mixtures without the need for separation, which is a major analytical breakthrough. nih.govrsc.org
Other important techniques and future directions include combining multiple analytical methods, such as liquid chromatography, high-resolution mass spectrometry (HRMS), and combustion ion chromatography (CIC), to achieve a comprehensive screening of known and unknown fluorinated compounds in complex samples like human serum or environmental extracts. acs.orgnih.govresearchgate.nettudelft.nl
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| 19F NMR Spectroscopy | Measures the resonance of 19F nuclei in a magnetic field. aiinmr.com | High sensitivity, wide chemical shift range, provides detailed structural information, no background signal. nih.govwikipedia.org | Lower sensitivity than mass spectrometry for ultra-trace analysis. researchgate.net |
| Mass Spectrometry (e.g., LC-MS, GC-MS) | Measures the mass-to-charge ratio of ionized molecules. | Extremely high sensitivity, good for quantification of known compounds. nih.gov | May miss unknown or non-ionizable fluorinated compounds. acs.org |
| Combustion Ion Chromatography (CIC) | Sample is combusted to convert organic fluorine to HF, which is then detected as F- by ion chromatography. tudelft.nl | Measures total organic fluorine content, useful for screening. researchgate.net | Destructive, does not provide structural information on individual compounds. nih.gov |
| Ion-Selective Electrode (ISE) | Potentiometric method that measures fluoride ion activity. cdc.gov | Simple, reliable for inorganic fluoride. | Requires prior conversion of organic fluorine to ionic fluoride, susceptible to matrix interference. cdc.govresearchgate.net |
Future advancements will likely focus on improving the sensitivity of these techniques, developing standardized methods, and integrating different analytical platforms to better understand the full scope of fluorinated compounds in various applications and environments. nih.govdntb.gov.ua
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis often involves halogen exchange or cross-coupling reactions. For example, trifluoromethylation of fluorinated aniline precursors using reagents like trifluoromethylcopper (CuCF₃) under inert conditions can introduce the -CF₃ group. Solvents such as DMF or THF, combined with catalysts like Pd(PPh₃)₄, are critical for achieving high yields (>70%). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of byproducts like unreacted aniline derivatives .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine environments; the -CF₃ group typically resonates at δ -60 to -65 ppm, while aromatic fluorine appears at δ -110 to -120 ppm.
- ¹H NMR : Aromatic protons adjacent to -CF₃ show deshielding (δ 7.2–7.8 ppm).
- FTIR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 234.05). Cross-referencing with PubChem data ensures structural accuracy .
Q. How does the compound’s solubility profile impact experimental design in organic synthesis?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For reactions requiring aqueous conditions, co-solvents like ethanol or acetone (20–30% v/v) enhance solubility. Pre-saturation studies via UV-Vis spectroscopy (λmax = 260 nm) can optimize solvent systems .
Advanced Research Questions
Q. How does the substitution pattern of fluorine and trifluoromethyl groups influence biological activity compared to isomers?
- Methodological Answer :
- Comparative Analysis : Isomers like 3-Fluoro-2-(trifluoromethyl)aniline show lower antimicrobial activity (MIC = 32 µg/mL) than the target compound (MIC = 16 µg/mL) due to steric and electronic effects.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal the -CF₃ group at the 3-position increases electron-withdrawing effects, enhancing binding to bacterial enzyme active sites (e.g., dihydrofolate reductase).
- SAR Studies : Bioassays with Gram-positive (S. aureus) and Gram-negative (E. coli) strains quantify activity differences .
Q. What mechanistic insights explain the compound’s reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Directing Effects : The -NH₂ group is a strong ortho/para director, but the -CF₃ group at the 3-position meta-directs, creating regioselectivity conflicts.
- Kinetic Studies : Monitoring nitration (HNO₃/H₂SO₄) via HPLC shows predominant nitration at the 4-position (70% yield), driven by the -NH₂ group’s dominance.
- Isotopic Labeling : ¹⁸O tracing in sulfonation reactions confirms intermediate stabilization by -CF₃ .
Q. How can contradictions in reported catalytic activity data be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate studies under controlled conditions (e.g., 25°C, N₂ atmosphere) to isolate variables like moisture sensitivity.
- Advanced Analytics : Use X-ray crystallography to confirm ligand coordination in metal complexes. For example, Pd(II) complexes may exhibit varying geometries (square planar vs. tetrahedral) depending on solvent polarity .
Q. What strategies mitigate safety risks during large-scale synthesis?
- Methodological Answer :
- Engineering Controls : Use closed-system reactors with scrubbers to capture HF byproducts (generated during fluorination).
- PPE Protocols : Nitrile gloves (≥8 mil thickness) and full-face respirators (NIOSH-approved) prevent dermal/ inhalation exposure.
- Waste Management : Neutralize acidic waste with CaCO₃ before disposal. LC-MS monitoring ensures no residual toxicity .
Applications in Material Science and Pharmacology
Q. How is the compound utilized to modify polymer properties?
- Methodological Answer : Incorporating the compound into poly(phenylene oxide) via Suzuki-Miyaura coupling enhances thermal stability (Tg increases by 20°C) and hydrophobicity (contact angle = 105°). FTIR and TGA (10°C/min, N₂) validate crosslinking efficiency .
Q. What in vitro assays validate its potential as a kinase inhibitor?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
